(29H,31H-Phthalocyaninato(2-)-N29,N30,N31,N32)platinum
CAS No.: 14075-08-2
Cat. No.: VC20985249
Molecular Formula: C32H18N8Pt
Molecular Weight: 709.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14075-08-2 |
|---|---|
| Molecular Formula | C32H18N8Pt |
| Molecular Weight | 709.6 g/mol |
| IUPAC Name | 2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;platinum |
| Standard InChI | InChI=1S/C32H18N8.Pt/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H,(H2,33,34,35,36,37,38,39,40); |
| Standard InChI Key | SRDWTNKUMAVYCC-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Pt+2] |
| Canonical SMILES | C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C(N5)N=C7C8=CC=CC=C8C(=N7)N=C2N3)C9=CC=CC=C94.[Pt] |
Introduction
The compound "(29H,31H-Phthalocyaninato(2-)-N29,N30,N31,N32)platinum" refers to a platinum phthalocyanine complex. Phthalocyanines are a class of macrocyclic compounds known for their extensive applications in fields such as catalysis, electronics, and medicine due to their unique optical and electrical properties. Platinum phthalocyanines, in particular, have been explored for their potential in photodynamic therapy and as antitumor agents.
Synthesis and Characterization
The synthesis of platinum phthalocyanines typically involves the reaction of phthalocyanine precursors with platinum salts. Characterization methods include infrared spectroscopy (IR), ultraviolet-visible spectroscopy (UV-Vis), and X-ray absorption spectroscopy (XAS) techniques like XANES and EXAFS .
Biological Applications
Platinum phthalocyanines have been investigated for their antitumor properties. These compounds can exhibit cytostatic effects on cancer cells, making them potential candidates for cancer therapy. For instance, tetrasulfonated platinum phthalocyanine has shown promising cytostatic action against breast cancer cell lines without harming normal cells at low concentrations .
| Compound | Concentration (μM) | Effect on Cancer Cells | Effect on Normal Cells |
|---|---|---|---|
| Tetrasulfonated Platinum Phthalocyanine | 30 | Cytostatic action | No antiproliferative effects |
Research Findings and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume